3-Bromo-1,1-dichloropropan-2-one
Overview
Description
3-Bromo-1,1-dichloropropan-2-one is a chemical compound with the molecular formula C₃H₃BrCl₂O It is known for its unique structure, which includes both bromine and chlorine atoms attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1-dichloropropan-2-one can be synthesized through several methods. One common route involves the bromination of 1,1-dichloropropan-2-one. This reaction typically requires the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-dichloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), amines, and thiols. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or hydroxylated derivatives .
Scientific Research Applications
3-Bromo-1,1-dichloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-1,1-dichloropropan-2-one exerts its effects involves its reactivity with nucleophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophilic sites on biological molecules. This reactivity can lead to the modification of proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- 1-Bromo-1,3-dichloropropan-2-one
- 1,1-Dichloro-2-propanone
- 3-Bromo-1,1,1-trifluoro-2-propanone
Comparison: 3-Bromo-1,1-dichloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. For instance, 1-Bromo-1,3-dichloropropan-2-one has a different substitution pattern, affecting its chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-1,1-dichloropropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2O/c4-1-2(7)3(5)6/h3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYVYLXUXMBTHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633984 | |
Record name | 3-Bromo-1,1-dichloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-16-1 | |
Record name | 3-Bromo-1,1-dichloro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1578-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,1-dichloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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